molecular formula C19H22O7 B198457 Diosbulbin C CAS No. 20086-07-1

Diosbulbin C

Cat. No.: B198457
CAS No.: 20086-07-1
M. Wt: 362.4 g/mol
InChI Key: UYALWPKCIMKALF-UHFFFAOYSA-N
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Description

Diosbulbin C is a natural diterpene lactone compound extracted from the traditional Chinese medicinal plant Dioscorea bulbifera L. This compound has garnered significant attention due to its potent anticancer properties, particularly against non-small cell lung cancer cells .

Biochemical Analysis

Biochemical Properties

Diosbulbin C interacts with several enzymes and proteins, playing a significant role in biochemical reactions. The potential targets of this compound include AKT1, DHFR, and TYMS . This compound may inhibit NSCLC cell proliferation by downregulating the expression/activation of these targets .

Cellular Effects

This compound has a remarkable impact on various types of cells and cellular processes. In NSCLC cells, this compound treatment results in a significant reduction in cell proliferation and induces G0/G1 phase cell cycle arrest .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It may inhibit NSCLC cell proliferation by downregulating the expression/activation of AKT, DHFR, and TYMS . These interactions suggest that this compound may bind to these biomolecules, inhibiting or activating enzymes and causing changes in gene expression.

Metabolic Pathways

This compound is involved in several metabolic pathways. Both phase-I and phase-II metabolites were observed in the metabolic profiles, and the metabolic pathways involved in hydroxyl reduction, glucuronidation, glutathione conjugation, and sulfation . This indicates that hepatocytic metabolism might be the major route of clearance for this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diosbulbin C is primarily isolated from the tubers of Dioscorea bulbifera L. The extraction process involves several steps, including drying, grinding, and solvent extraction using ethanol or methanol. The crude extract is then subjected to chromatographic techniques to purify this compound .

Industrial Production Methods: While industrial-scale production methods for this compound are not extensively documented, the extraction from Dioscorea bulbifera L. remains the primary method. Advances in biotechnological methods, such as plant cell culture, may offer alternative production routes in the future .

Chemical Reactions Analysis

Types of Reactions: Diosbulbin C undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological activities .

Scientific Research Applications

Diosbulbin C has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying diterpene lactones.

    Biology: Investigated for its effects on cell cycle regulation and apoptosis.

    Medicine: Explored for its anticancer properties, particularly against non-small cell lung cancer.

Comparison with Similar Compounds

  • Diosbulbin A
  • Diosbulbin B
  • Diosbulbin F
  • Diosbulbin G
  • Diosbulbin M

Comparison: Diosbulbin C is unique among its analogs due to its specific molecular structure and potent anticancer activity. While other diosbulbins also exhibit biological activities, this compound’s ability to induce cell cycle arrest and target multiple molecular pathways makes it particularly effective against non-small cell lung cancer .

Properties

IUPAC Name

3-(furan-3-yl)-8-hydroxy-5-methyl-14-oxo-2,13-dioxatetracyclo[10.2.1.01,5.06,11]pentadecane-10-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O7/c1-18-6-13(9-2-3-24-8-9)26-19(18)7-14(25-17(19)23)15-11(16(21)22)4-10(20)5-12(15)18/h2-3,8,10-15,20H,4-7H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYALWPKCIMKALF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(OC13CC(C4C2CC(CC4C(=O)O)O)OC3=O)C5=COC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Diosbulbin C
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036778
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

20086-07-1
Record name (2R,3aS,6S,6aS,7R,9R,10aR,10bS)-2-(3-Furanyl)decahydro-9-hydroxy-10b-methyl-4-oxo-4H-3a,6-methanofuro[2,3-d][2]benzoxepin-7-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20086-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diosbulbin C
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036778
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

247 - 250 °C
Record name Diosbulbin C
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036778
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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